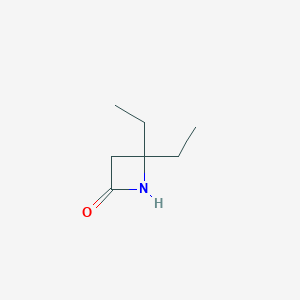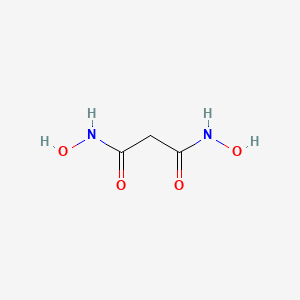
Malonohydroxamic
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dihydroxypropanediamide is an organic compound with the molecular formula C3H8N2O3 It is characterized by the presence of two hydroxyl groups attached to the nitrogen atoms of a propanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N-dihydroxypropanediamide can be synthesized through several methods. One common approach involves the reaction of glyoxal with hydroxylamine under controlled conditions. The reaction typically requires an acidic or basic catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of N,N-dihydroxypropanediamide may involve the use of continuous flow reactors to ensure consistent quality and high yield. The process may also include purification steps such as crystallization or distillation to remove impurities and obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
N,N-dihydroxypropanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitriles, while reduction can produce primary or secondary amines.
Scientific Research Applications
N,N-dihydroxypropanediamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: N,N-dihydroxypropanediamide is used in the production of polymers, resins, and other materials with specific properties.
Mechanism of Action
The mechanism by which N,N-dihydroxypropanediamide exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or other proteins, potentially inhibiting their activity. The compound may also interact with nucleophiles or electrophiles, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
N,N-dimethylpropanediamide: Similar in structure but with methyl groups instead of hydroxyl groups.
N,N-dihydroxyethanediamide: Contains an ethanediamide backbone instead of propanediamide.
N,N-dihydroxybutanediamide: Features a butanediamide backbone.
Uniqueness
N,N-dihydroxypropanediamide is unique due to the presence of two hydroxyl groups, which confer distinct chemical reactivity and potential for hydrogen bonding. This makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Properties
CAS No. |
1882-99-1 |
|---|---|
Molecular Formula |
C3H6N2O4 |
Molecular Weight |
134.09 g/mol |
IUPAC Name |
N,N'-dihydroxypropanediamide |
InChI |
InChI=1S/C3H6N2O4/c6-2(4-8)1-3(7)5-9/h8-9H,1H2,(H,4,6)(H,5,7) |
InChI Key |
PZFQKMJVRDKVMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)NO)C(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


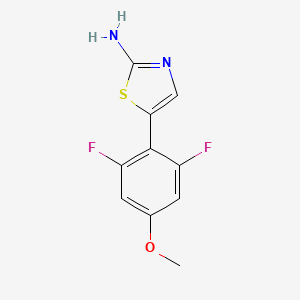

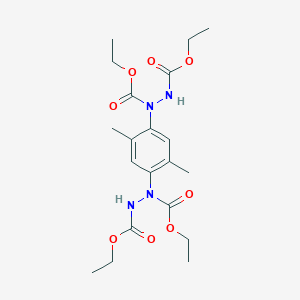
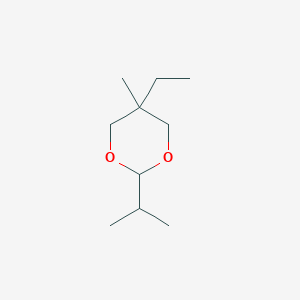
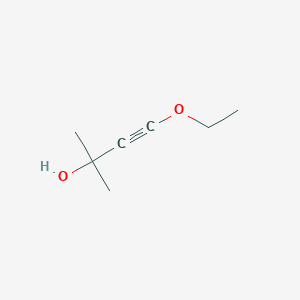
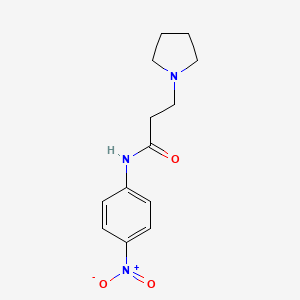
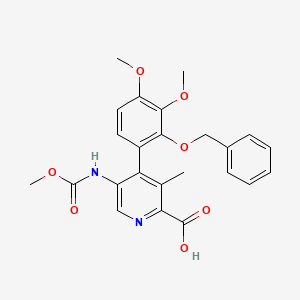
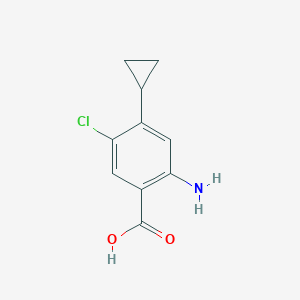
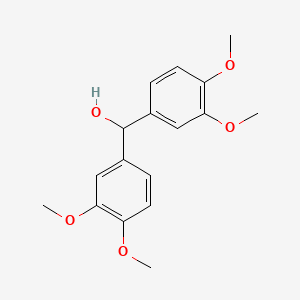
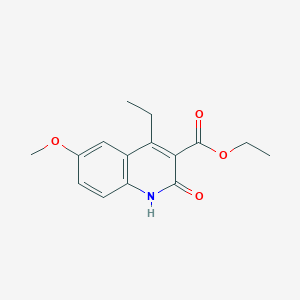
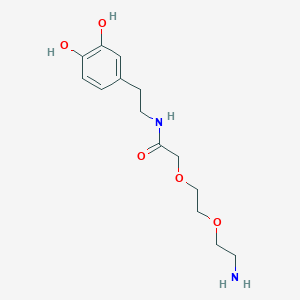
![Ethyl 8-bromoimidazo[1,2-b]pyridazine-7-carboxylate](/img/structure/B14016791.png)

